N-cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
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Description
N-cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a useful research compound. Its molecular formula is C16H22N2O3S and its molecular weight is 322.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Applications
One study highlights the use of N-(4,5-dihydrooxazol-2-yl)benzamide as an efficient ligand in the copper-catalyzed intramolecular cyclization of various substituted 1-acyl-3-(2-bromophenyl)thioureas under mild conditions, yielding a variety of N-benzothiazol-2-yl-amides in good to excellent yields. This process showcases the potential of related benzamide derivatives in facilitating complex cyclization reactions, which are fundamental in the synthesis of heterocyclic compounds (Wang et al., 2008).
Creation of Novel Chemical Entities
Research has also been conducted on the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into corresponding 3,1-benzoxazines, demonstrating the chemical versatility of benzamide derivatives. Such transformations are critical in medicinal chemistry for generating new chemical entities with potential therapeutic applications (Kazaryants et al., 2011).
Another study on the synthesis and chemistry of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones from related benzamide derivatives showcases the exploration of novel heterocyclic frameworks. These compounds' reactions with nucleophiles and under various conditions reveal unexpected transformations, contributing to the diversity of chemical structures accessible from benzamide derivatives (Kalogirou et al., 2021).
Antimicrobial and Anti-Tubercular Activity
Research into the antimicrobial and anti-tubercular activity of novel derivatives of benzamide compounds indicates their potential in addressing infectious diseases. For example, a series of novel derivatives synthesized from key benzamide compounds demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, suggesting the therapeutic potential of benzamide derivatives in combating tuberculosis (Nimbalkar et al., 2018).
Properties
IUPAC Name |
N-cyclopentyl-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-14-5-1-2-6-14)13-7-9-15(10-8-13)18-11-3-4-12-22(18,20)21/h7-10,14H,1-6,11-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTADIHMHYMQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.